2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . This method is straightforward and efficient, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It is commonly used to convert amines into amides.
Carbamoylation: It can convert alcohols into carbamates.
Ureation: It can convert amines into ureas.
Esterification: It can convert alcohols into esters.
The common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, carbamates, ureas, and esters, respectively.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds.
Biology: It is used in the synthesis of biologically active molecules, such as peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
Carbonyldiimidazole exerts its effects by acting as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. This mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents used in organic synthesis, such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it has several unique features:
Stability: It is more stable and easier to handle compared to other coupling agents.
Efficiency: It provides higher yields and fewer side reactions.
Versatility: It can be used in a wider range of reactions and conditions.
Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- N,N’-carbonyldiimidazole
Properties
IUPAC Name |
2-[[(5-chloropyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLDFDFLAHNOPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.